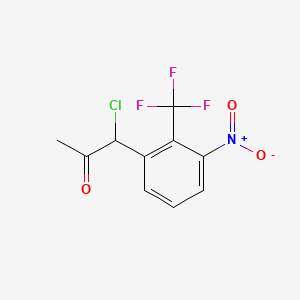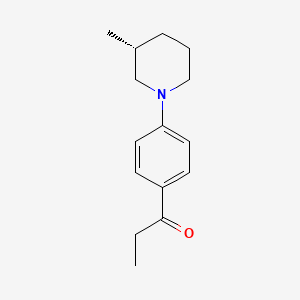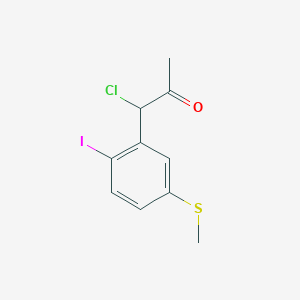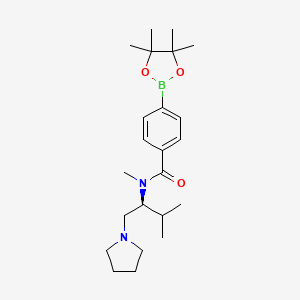
1,5-Dimethylpyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethylpyrrolidine-2,3-dione is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It belongs to the class of pyrrolidine derivatives, which are known for their versatile applications in medicinal chemistry and drug discovery . This compound is characterized by a five-membered ring structure containing nitrogen and two carbonyl groups at positions 2 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethylpyrrolidine-2,3-dione can be synthesized through various methods. One common approach involves the reaction of 4-fluorobenzoylpyruvic acid methyl ester with a mixture of aromatic aldehyde and tryptamine . This three-component reaction yields the desired pyrrolidine-2,3-dione derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylpyrrolidine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine-2,3-dione derivatives .
Scientific Research Applications
1,5-Dimethylpyrrolidine-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Dimethylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of penicillin-binding proteins (PBPs) in Pseudomonas aeruginosa, a Gram-negative bacterium . The compound binds to the active site of PBPs, preventing the synthesis of bacterial cell walls and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-Dimethylpyrrolidine-2,3-dione include:
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- Pyrrolizines
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two carbonyl groups at positions 2 and 3. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1,5-dimethylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-3-5(8)6(9)7(4)2/h4H,3H2,1-2H3 |
InChI Key |
YBVDHNHNVFVSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)







